3,5-diethoxy-N-(4-nitrophenyl)benzamide
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Overview
Description
3,5-diethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two ethoxy groups at the 3 and 5 positions of the benzene ring, and a nitrophenyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
The synthesis of 3,5-diethoxy-N-(4-nitrophenyl)benzamide typically involves the acylation of 3,5-diethoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3,5-diethoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The benzamide moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,5-diethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and chemical products. Its unique chemical structure allows for the creation of specialized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ability to undergo reduction and substitution reactions also plays a role in its mechanism of action, as these reactions can modify its chemical structure and influence its biological activity.
Comparison with Similar Compounds
3,5-diethoxy-N-(4-nitrophenyl)benzamide can be compared with other similar compounds, such as:
3,5-diethoxy-N-(3-nitrophenyl)benzamide: This compound has a nitro group at the 3 position of the phenyl ring instead of the 4 position. The change in position can affect its chemical reactivity and biological activity.
3,4-diethoxy-N-(4-nitrophenyl)benzamide: This compound has ethoxy groups at the 3 and 4 positions of the benzene ring. The different substitution pattern can influence its physical and chemical properties.
3,5-diethoxy-N-(4-fluoro-3-nitrophenyl)benzamide: This compound has a fluoro group in addition to the nitro group. The presence of the fluoro group can enhance its stability and alter its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3,5-diethoxy-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-9-12(10-16(11-15)24-4-2)17(20)18-13-5-7-14(8-6-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPXSOTXVOKSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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